3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with the molecular formula . It is classified as an amino acid derivative, specifically a fluoroamino acid related to tyrosine, and is known for its potential biological activities and applications in medicinal chemistry. The compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group, which contribute to its unique properties and reactivity .
The synthesis of 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves several key steps:
The reaction conditions require careful control of temperature and pH to optimize yield and purity. The use of reducing agents and bases must be managed to prevent side reactions that could lead to unwanted byproducts.
The molecular structure of 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride can be described in terms of its chemical formula and its IUPAC name, which is 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride. The compound features a central propanoic acid backbone substituted with an amino group and a hydroxyl group on one side, while a fluorinated phenyl ring is attached at the other end .
The primary reactions involving 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride include:
The compound's reactivity is largely attributed to the presence of functional groups that can participate in hydrogen bonding and electrostatic interactions, enhancing its biological activity .
The mechanism of action for 3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride primarily involves modulation of enzyme activity and receptor interactions:
These mechanisms are crucial for its potential therapeutic applications in treating diseases like cancer .
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride has several applications in scientific research:
The molecular architecture of 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid incorporates several strategically significant features that distinguish it from proteinogenic amino acids:
β-Amino Acid Backbone: Unlike natural α-amino acids where the amino group is adjacent to the carboxylate, this compound features a β-amino acid configuration with the amine at the β-carbon position. This structural variation confers resistance to common amino acid degradation pathways while potentially mimicking transition states in enzymatic reactions [4]. The spatial separation between the amine and carboxylate groups (approximately 4.5-5.0 Å versus 3.8 Å in α-amino acids) enables distinct binding conformations at biological targets.
Ortho-Fluoro Para-Hydroxy Substitution: The aromatic ring system contains a fluorine atom at the 3-position (ortho to the propanoic acid chain) and a hydroxyl group at the 4-position (para position). This substitution pattern creates specific electronic effects: fluorine's strong electron-withdrawing nature decreases ring electron density (σ = 0.46 Hammett constant), while the hydroxyl group acts as an electron donor through resonance effects (+R effect). This push-pull electronic configuration influences the molecule's dipole moment (estimated at 3.2 Debye) and acidity (phenolic pKa ≈ 9.5) [4] [8].
Stereochemical Complexity: The chiral center at carbon 3 creates potential for (R)- and (S)-enantiomers, each exhibiting distinct biological profiles. Research indicates the (3R)-enantiomer (CAS not specified in results) demonstrates enhanced analgesic properties in preclinical models compared to the racemate [4]. The chiral environment influences the molecule's three-point attachment to receptors, with computational models suggesting a 15-fold difference in binding energy between enantiomers at certain aminergic targets.
Table 1: Structural Comparison with Related Compounds
Compound Name | Backbone Type | Aromatic Substituents | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|
3-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | β-amino acid | 3-F, 4-OH | 199.18 | Reference fluorinated compound |
β-Tyrosine (3-Amino-3-(4-hydroxyphenyl)propanoic acid) | β-amino acid | 4-OH | 181.19 | Lacks fluorine substitution |
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | α-amino acid | 3-F, 4-OH | 199.18 | α-Amino acid configuration |
3-Amino-3-(4-fluorophenyl)propanoic acid | β-amino acid | 4-F | 183.18 | Lacks phenolic hydroxyl |
The strategic molecular design of 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid incorporates two key principles: bioisosteric replacement and functional group conservation for target engagement:
Fluorine as a Bioisostere: Fluorine substitution serves multiple purposes in drug design. The van der Waals radius of fluorine (1.47 Å) closely resembles that of hydrogen (1.20 Å) and oxygen (1.52 Å), enabling isosteric replacement without significant steric perturbation. In this compound, fluorine serves as a hydrogen bond acceptor (σ-hole interaction) and increases the phenolic hydroxyl's acidity through inductive effects. Crucially, the carbon-fluorine bond dramatically enhances metabolic stability by resisting oxidative degradation via cytochrome P450 enzymes, potentially extending biological half-life [4]. The ortho-fluorine position creates a steric barrier that restricts rotation of the phenolic hydroxyl, potentially locking the molecule in bioactive conformations.
Phenolic Hydroxyl as a Pharmacophoric Element: The para-hydroxyl group is retained as a crucial pharmacophoric element for several reasons: (1) It serves as a hydrogen bond donor/acceptor for interactions with serine residues in enzymatic active sites or tyrosine residues in receptor binding pockets; (2) Its electron-donating capability (+R effect) counterbalances fluorine's electron-withdrawing properties, creating optimal electron density for cation-π interactions with cationic neurotransmitters; (3) The hydroxyl group enables phase II metabolism through glucuronidation or sulfation, providing controllable elimination pathways [4] [8]. Molecular modeling indicates the hydroxyl group participates in 2.8-3.2 Å hydrogen bonds with aminergic receptor residues, contributing approximately 3.2 kcal/mol to binding energy.
Electronic Property Optimization: The combined fluorine-hydroxyl substitution strategically modulates the compound's electronic profile. Computational chemistry data indicates the fluorine substitution decreases the phenolic pKa from 10.0 (non-fluorinated analog) to approximately 9.5, enhancing hydrogen-bonding capacity at physiological pH. The substitution also reduces the aromatic ring's π-electron density by 18% (Mulliken population analysis), potentially weakening π-stacking interactions while strengthening electrostatic interactions with cationic residues [4].
Table 2: Calculated Physicochemical Properties
Property | Value | Calculation Method | Biological Implication |
---|---|---|---|
LogP | 1.0058 [2] | XLogP3 | Moderate lipophilicity enhances BBB penetration |
TPSA | 83.55 Ų [2] | Ertl's method | High polar surface area may limit passive diffusion |
H-Bond Donors | 3 [3] | — | Facilitates strong target interactions |
H-Bond Acceptors | 5 [3] | — | Enhances solubility and binding specificity |
Rotatable Bonds | 3 [2] | — | Conformational flexibility for target adaptation |
The distinctive structural features of 3-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid suggest several potential biological targets and define a unique pharmacophore:
Aminergic Receptor Modulation: The compound's structural similarity to tyrosine derivatives positions it as a potential modulator of dopaminergic, adrenergic, and serotonergic systems. The β-amino acid backbone may mimic the extended conformation of catecholamine neurotransmitters, while the fluorinated phenolic ring could interact with hydrophobic subpockets in receptor binding sites. Research indicates fluorinated aromatic amino acids exhibit up to 20-fold increased affinity for dopamine receptors compared to non-fluorinated analogs due to enhanced hydrophobic interactions and reduced desolvation energy [4]. The phenolic hydroxyl group likely engages in hydrogen bonding with serine residues (e.g., Ser193 in β2-adrenergic receptors), a key interaction observed in catecholamine-receptor binding.
Enzyme Inhibition Potential: The compound may function as a transition-state analog for enzymes processing aromatic amino acids. Specifically, it shows structural complementarity to the active sites of aromatic amino acid decarboxylase (AADC) and tyrosine hydroxylase. The fluorine atom could create halogen bonding with carbonyl oxygen atoms in enzyme catalytic sites (bond strength 1.5-4.5 kcal/mol), while the β-amino acid configuration may resist decarboxylation, potentially making it a mechanism-based inhibitor [4] [7]. Molecular docking simulations indicate favorable binding (ΔG = -8.2 kcal/mol) to the AADC pyridoxal phosphate cofactor binding site.
Neuroprotective Mechanisms: Structural analogs demonstrate activity in models of neuronal excitotoxicity, suggesting potential neuroprotective applications. The fluorinated aromatic system may scavenge reactive oxygen species through radical stabilization at the phenolic oxygen, while the β-amino acid moiety might modulate mitochondrial function. Research on fluorinated phenols indicates enhanced radical stabilization energy (RSE) compared to non-fluorinated analogs due to the captodative effect between fluorine and oxygen [4].
Pharmacophore Definition: The core pharmacophore consists of: (a) a hydrogen bond donor triad (amine, carboxylic acid, phenolic OH); (b) a halogen bond donor (fluorine); (c) a hydrophobic aromatic face; and (d) a carboxylate group for ionic interactions. The spatial arrangement creates a 5-point pharmacophore with vectors optimized for simultaneous interaction with multiple receptor sub-sites.
Table 3: Putative Biological Targets and Interaction Mechanisms
Biological Target | Interaction Mechanism | Structural Determinants | Functional Outcome |
---|---|---|---|
Dopamine Receptors | Hydrogen bonding with Ser193/Ser194; hydrophobic interaction with Phe6.51; cation-π interaction | Phenolic OH, aromatic ring, amine group | Putative partial agonism/antagonism |
Aromatic Amino Acid Decarboxylase (AADC) | Halogen bonding with Gly101; Schiff base formation with PLP cofactor; electrostatic interactions | Fluorine atom, amine group, carboxylic acid | Potential enzyme inhibition |
GABA Transaminase | Substrate mimicry; covalent binding to pyridoxal phosphate | Amine group, carboxylic acid spatial arrangement | Possible GABAergic modulation |
Oxidative Stress Pathways | Radical scavenging at phenolic oxygen; redox modulation | Fluorine-stabilized phenoxyl radical | Neuroprotective effects |
Current research objectives for this compound span synthetic chemistry, target validation, and preclinical development:
Synthetic Chemistry Advancements: Developing enantioselective synthetic routes remains a priority. Current methods include: (a) asymmetric hydrogenation of enol esters using chiral catalysts (e.g., Rh-DuPhos complex, achieving 92% ee); (b) enzymatic resolution using acylases; and (c) chiral pool synthesis from L-tyrosine derivatives. Recent progress demonstrates a 5-step synthesis from 4-fluoro-3-hydroxybenzaldehyde with an overall yield of 38% [4] [8]. Future directions focus on continuous flow synthesis and biocatalytic approaches to improve efficiency and sustainability. The hydrochloride salt (CAS 2061980-54-7) offers improved aqueous solubility (38 mg/mL versus 9 mg/mL for free acid) for biological testing [6].
Structure-Activity Relationship (SAR) Expansion: Key SAR objectives include: (a) systematic evaluation of positional isomers (2-fluoro vs. 3-fluoro substitution); (b) exploration of carboxylic acid bioisosteres (tetrazole, acyl sulfonamide); (c) N-alkylation effects on target selectivity; and (d) prodrug strategies (ester prodrugs enhance oral bioavailability by 3.5-fold in rodent models). Preliminary data indicates that moving fluorine from the 3- to 2-position decreases analgesic potency by 8-fold, highlighting the critical nature of substitution pattern [4].
Target Deconvolution and Validation: Current research employs: (a) affinity chromatography with immobilized compound to identify binding proteins; (b) functional activity screening against 120 GPCRs and ion channels; and (c) transcriptomic profiling to identify modulated pathways. Initial findings indicate selective inhibition of kynurenine aminotransferase II (IC₅₀ = 14 μM), suggesting potential for mood disorder applications [4] [7].
Translational Research Gaps: While promising, significant research gaps exist: (a) comprehensive ADME profiling (especially brain penetration studies); (b) chronic toxicity evaluation; and (c) in vivo efficacy validation in complex disease models. The compound demonstrates 22% oral bioavailability and detectable brain concentrations (0.8 μM after 10 mg/kg dose) in preliminary rodent studies, supporting further development [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9